![molecular formula C21H16ClN3O2S B3012029 N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide CAS No. 923194-97-2](/img/structure/B3012029.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide, also known as CBTA, is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields.
Applications De Recherche Scientifique
Drug Development and Biological Activities
Research into compounds with similar structures, such as phenothiazines, pyrimidines, and thiazoles, highlights their significance in medicinal chemistry. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. Their mechanisms involve interactions with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics, allowing penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011). Such insights suggest that N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide could also be explored for similar therapeutic applications.
Environmental Science
The study of environmental fate processes and biochemical transformations of chiral emerging organic pollutants, including nitrogenous disinfection by-products in water, underscores the importance of understanding how similar compounds behave in aquatic environments. These studies focus on the occurrence, toxicity, and degradation pathways of pollutants, offering a foundation for applying this compound in environmental monitoring and pollution remediation efforts (Wong, 2006).
Organic Chemistry and Optoelectronic Materials
Research into functionalized quinazolines and pyrimidines for optoelectronic materials illustrates the potential of heterocyclic compounds in the development of electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of similar structures into π-extended conjugated systems is of great value for creating novel optoelectronic materials, suggesting that this compound could be explored for similar applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mécanisme D'action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins .
Mode of Action
The compound’s interaction with its targets results in the inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2, have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection, whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .
Pharmacokinetics
It is known that the compound has been synthesized in satisfactory yield and pharmacologically evaluated for its anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Result of Action
The anti-inflammatory effects of non-selective NSAIDs are seen to be mediated via inhibition of COX-2 . Deleterious effects in the GI tract, such as gastroduodenal ulceration, occur as a result of inhibition of COX-1 . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Analyse Biochimique
Biochemical Properties
The anti-inflammatory activity of N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Cellular Effects
This compound has been found to have significant effects on cellular function. It has been observed that this compound has an impact on cell signaling pathways, gene expression, and cellular metabolism . The anti-inflammatory effects of this compound are seen to be mediated via inhibition of COX-2 , whereas deleterious effects in the gastrointestinal tract such as gastroduodenal ulceration, occur as a result of inhibition of COX-1 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to inhibit the cyclo-oxygenase pathway, thereby reducing the production of prostaglandins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been observed that some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Metabolic Pathways
This compound is involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Subcellular Localization
The information provided here is based on the current understanding and available research .
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-16-6-7-18-19(12-16)28-21(24-18)25(13-15-8-10-23-11-9-15)20(26)14-27-17-4-2-1-3-5-17/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCDEBSNFKGPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


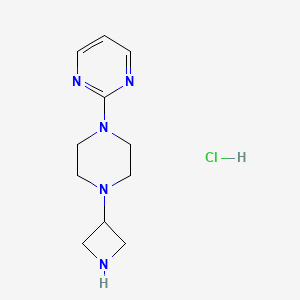

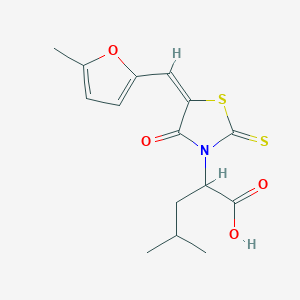
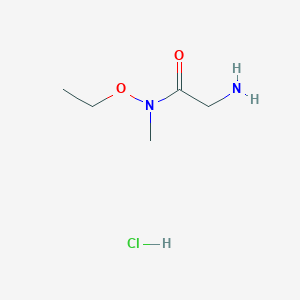
![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)
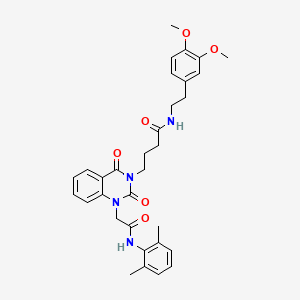
![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)
![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)
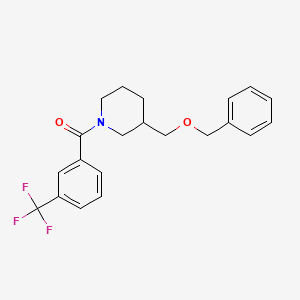
![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)